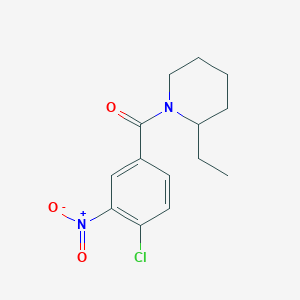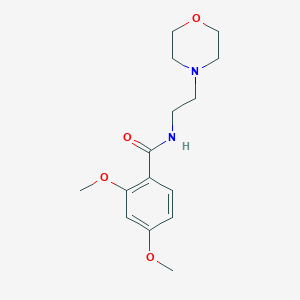
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene ring substituted with chlorine and nitro groups, and a quinoline moiety with trimethyl and phenyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chlorine and nitro groups through electrophilic substitution reactions. The quinoline moiety is then synthesized separately and coupled with the benzothiophene core using a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.
Katalyse: Potenzielle Verwendung als Ligand in katalytischen Reaktionen.
Biologie
Pharmakologie: Untersuchung ihrer biologischen Aktivität und ihres Potenzials als Arzneimittelkandidat.
Biochemische Studien: Einsatz bei der Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.
Medizin
Arzneimittelentwicklung:
Diagnostische Werkzeuge: Einsatz bei der Entwicklung diagnostischer Tests.
Industrie
Materialwissenschaft: Potenzielle Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Landwirtschaft: Untersuchung ihrer Verwendung als Pestizid oder Herbizid.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie könnte sie mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Wege könnten umfassen:
Enzyminhibition: Bindung an das aktive Zentrum eines Enzyms und Verhinderung seiner Aktivität.
Rezeptormodulation: Wechselwirkung mit Zelloberflächenrezeptoren und Änderung von Signaltransduktionswegen.
Wirkmechanismus
The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3-Chlor-6-nitro-1-benzothiophen-2-yl)(2,2,4-trimethyl-4-phenyl-3,4-dihydrochinolin-1(2H)-yl)methanon: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten.
Benzothiophenderivate: Verbindungen mit ähnlichen Benzothiophenkernen, aber unterschiedlichen funktionellen Gruppen.
Dihydrochinolinderivate: Verbindungen mit ähnlichen Dihydrochinolineinheiten, aber unterschiedlichen Substituenten.
Einzigartigkeit
Strukturelle Komplexität: Die Kombination von Benzothiophen- und Dihydrochinolineinheiten macht sie einzigartig.
Funktionelle Vielfalt:
Eigenschaften
Molekularformel |
C27H23ClN2O3S |
|---|---|
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C27H23ClN2O3S/c1-26(2)16-27(3,17-9-5-4-6-10-17)20-11-7-8-12-21(20)29(26)25(31)24-23(28)19-14-13-18(30(32)33)15-22(19)34-24/h4-15H,16H2,1-3H3 |
InChI-Schlüssel |
HPSZDJFYTVXRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopropyl-7-ethyl-1-(2-methoxyphenyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028339.png)

![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11028349.png)
![N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11028361.png)

![(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028379.png)
![1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11028382.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11028388.png)
![2-Phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11028395.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide](/img/structure/B11028404.png)

![N-(3-chloro-2-methylphenyl)-2-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B11028406.png)
![5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11028410.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11028414.png)
